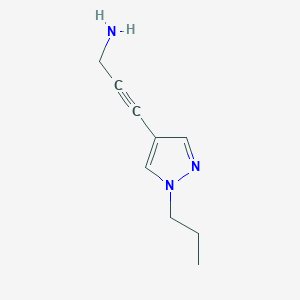![molecular formula C10H9FN4O B1488722 3-(アゼチジン-3-イル)-6-フルオロベンゾ[d][1,2,3]トリアジン-4(3H)-オン CAS No. 2098078-85-2](/img/structure/B1488722.png)
3-(アゼチジン-3-イル)-6-フルオロベンゾ[d][1,2,3]トリアジン-4(3H)-オン
説明
3-(azetidin-3-yl)-6-fluorobenzo[d][1,2,3]triazin-4(3H)-one is a useful research compound. Its molecular formula is C10H9FN4O and its molecular weight is 220.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(azetidin-3-yl)-6-fluorobenzo[d][1,2,3]triazin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(azetidin-3-yl)-6-fluorobenzo[d][1,2,3]triazin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗アレルギー薬合成
この化合物は、抗アレルギー薬の合成において有望である。アレルギー反応に関与する生物活性物質であるヒスタミンは、ヒスタミン受容体と相互作用し、これらの受容体のアンタゴニストは、抗アレルギー薬の設計において極めて重要である。 この化合物は、抗アレルギー薬の主要な標的であるヒスタミンH1受容体アンタゴニストとして作用する可能性がある .
インドリジノン類の光触媒合成
この化合物は、多くの生物活性分子や天然産物において重要な構造モチーフである3-置換インドリジノン類の領域選択的光触媒合成に使用されてきた。 このプロセスは、有機合成において重要な役割を果たす光誘起窒素原子移動反応における化合物の有用性を強調している .
GPCR標的治療薬の開発
ヒスタミン受容体は、Gタンパク質共役受容体(GPCR)であるため、この化合物はGPCR標的治療薬の開発に役立つ可能性がある。 その構造的特徴により、さまざまなGPCRと相互作用し、これらの受容体を標的とした新薬開発のプラットフォームを提供できる可能性がある .
複素環化学における化学中間体
複素環化合物として、さまざまな複素環構造の合成における汎用性の高い中間体として役立つ。 これらの構造は、医薬品、農薬、染料に一般的に見られ、化学合成における幅広い適用性を示している .
抗炎症研究
この化合物は、ヒスタミン活性を調節する可能性があるため、抗炎症研究に使用できる。 ヒスタミン経路に作用することで、新規抗炎症剤の開発に貢献できる可能性がある .
神経薬理学
ヒスタミン受容体は、中枢神経系にも存在する。 したがって、この化合物は、特にヒスタミンが役割を果たす神経疾患の治療における神経薬理学的用途について検討できる .
作用機序
Target of Action
Similar compounds have been known to interact with histamine receptors, particularly h1 receptor antagonists .
Mode of Action
It is known that the compound undergoes a region-selective visible-light-mediated denitrogenative olefin insertion to obtain 3-substituted isoxindoles . This process is facilitated by photocatalysis and is compatible with activated terminal olefins and cyclic α,β-unsaturated esters and ketones .
Biochemical Pathways
The compound’s synthesis involves a photocatalytic reaction with activated terminal olefins and cyclic α,β-unsaturated esters and ketones .
Pharmacokinetics
The compound has a predicted density of 143±01 g/cm3 .
Result of Action
Similar compounds have shown anticancer activity against human lung carcinoma a549 cell lines and breast cancer mcf-7 cells .
Action Environment
The compound’s synthesis involves a photocatalytic reaction, suggesting that light exposure may play a role in its activity .
生化学分析
Biochemical Properties
3-(azetidin-3-yl)-6-fluorobenzo[d][1,2,3]triazin-4(3H)-one plays a significant role in biochemical reactions, particularly in enzyme interactions. It has been observed to interact with enzymes such as acetylcholinesterase and butyrylcholinesterase, exhibiting inhibitory effects . These interactions are crucial as they can influence the breakdown of neurotransmitters, thereby affecting neural communication. The compound’s ability to bind to the active sites of these enzymes suggests its potential as a therapeutic agent for neurodegenerative diseases.
Cellular Effects
The effects of 3-(azetidin-3-yl)-6-fluorobenzo[d][1,2,3]triazin-4(3H)-one on various cell types have been studied extensively. It has been shown to influence cell signaling pathways, particularly those involved in inflammation and apoptosis . The compound can modulate gene expression, leading to changes in the production of proteins that regulate cell survival and death. Additionally, it affects cellular metabolism by altering the activity of metabolic enzymes, which can impact energy production and utilization within the cell.
Molecular Mechanism
At the molecular level, 3-(azetidin-3-yl)-6-fluorobenzo[d][1,2,3]triazin-4(3H)-one exerts its effects through several mechanisms. It binds to the active sites of target enzymes, inhibiting their activity . This inhibition can lead to a decrease in the breakdown of neurotransmitters, thereby enhancing neural signaling. The compound also affects gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the production of key proteins involved in cell function and survival.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(azetidin-3-yl)-6-fluorobenzo[d][1,2,3]triazin-4(3H)-one have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term studies have shown that its effects on cellular function can persist, with some changes in gene expression and enzyme activity being maintained even after the compound has been metabolized or degraded.
Dosage Effects in Animal Models
Studies in animal models have demonstrated that the effects of 3-(azetidin-3-yl)-6-fluorobenzo[d][1,2,3]triazin-4(3H)-one vary with dosage. At lower doses, the compound exhibits beneficial effects, such as enhanced neural signaling and reduced inflammation . At higher doses, it can cause toxic effects, including cellular damage and disruption of normal metabolic processes. These findings highlight the importance of careful dosage regulation in potential therapeutic applications.
Metabolic Pathways
3-(azetidin-3-yl)-6-fluorobenzo[d][1,2,3]triazin-4(3H)-one is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its metabolism and breakdown . The compound’s metabolites can also influence metabolic flux, altering the levels of various metabolites within the cell. These interactions are crucial for understanding the compound’s overall impact on cellular metabolism.
Transport and Distribution
Within cells and tissues, 3-(azetidin-3-yl)-6-fluorobenzo[d][1,2,3]triazin-4(3H)-one is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its movement across cell membranes and its accumulation in specific cellular compartments. The compound’s distribution can affect its overall efficacy and toxicity, making it an important factor in its biochemical analysis.
Subcellular Localization
The subcellular localization of 3-(azetidin-3-yl)-6-fluorobenzo[d][1,2,3]triazin-4(3H)-one is influenced by targeting signals and post-translational modifications . It is often directed to specific organelles, such as the mitochondria or the nucleus, where it can exert its effects on cellular function. The compound’s localization is crucial for its activity, as it determines the specific biochemical pathways and processes that it can influence.
特性
IUPAC Name |
3-(azetidin-3-yl)-6-fluoro-1,2,3-benzotriazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN4O/c11-6-1-2-9-8(3-6)10(16)15(14-13-9)7-4-12-5-7/h1-3,7,12H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKDPZNPVTOJLAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)N2C(=O)C3=C(C=CC(=C3)F)N=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1488639.png)
![[1-(Oxane-4-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B1488640.png)





![1-[4-(aminomethyl)piperidin-1-yl]-2-(1H-pyrazol-1-yl)propan-1-one](/img/structure/B1488651.png)
![2-{[4-(Aminomethyl)piperidin-1-yl]methyl}-4-chlorophenol](/img/structure/B1488653.png)
![1-[3-(Aminomethyl)piperidin-1-yl]-2-cyclohexylethan-1-one](/img/structure/B1488656.png)
![N-[(5-methyl-1,2-oxazol-3-yl)methyl]cyclobutanamine](/img/structure/B1488657.png)
![2-[(3-Chloropyrazin-2-yl)amino]-1-phenylethan-1-ol](/img/structure/B1488658.png)


